TRBP Binding Affinity Advantage Over Phenyloxazole Scaffold
Derivatives of 2-phenylthiazole-5-carboxylic acid, the core chemotype of the target compound, demonstrate approximately 7-fold improvement in TRBP binding affinity (K_D) compared to the phenyloxazole analog CIB-3b. The thiazole derivative CIB-L43 achieved a K_D of 4.78 nM [1], while the phenyloxazole precursor CIB-3b exhibited a K_D of 33.6 nM under comparable assay conditions [1].
| Evidence Dimension | TRBP Binding Affinity (K_D) |
|---|---|
| Target Compound Data | 4.78 nM (for 2-phenylthiazole-5-carboxylic acid derivative CIB-L43) |
| Comparator Or Baseline | 33.6 nM (phenyloxazole derivative CIB-3b) |
| Quantified Difference | ~7-fold improvement in K_D |
| Conditions | Surface plasmon resonance (SPR) assay; recombinant human TRBP protein |
Why This Matters
The thiazole-5-carboxylic acid scaffold confers intrinsically stronger target engagement than the phenyloxazole isostere, making 2-isopropyl-4-phenylthiazole-5-carboxylic acid a superior starting point for developing high-affinity TRBP inhibitors.
- [1] Shi H, Yu J, Li L, Ji M, Li R, Peng T, et al. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. J Med Chem. 2025;68(1):421-447. View Source
